molecular formula C18H22N8O2S2 B303397 2-(5-Ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole

2-(5-Ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole

Cat. No.: B303397
M. Wt: 446.6 g/mol
InChI Key: RJOLTERXKKLKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole is a complex organic compound that features both pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of diacylhydrazines in the presence of dehydrating agents such as phosphorus oxychloride.

    Linking the Rings: The final step involves linking the pyrazole and oxadiazole rings through a sulfanyl bridge. This can be achieved by reacting the pyrazole derivative with a suitable oxadiazole precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening the ring and leading to various reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole or oxadiazole derivatives.

    Substitution: Functionalized pyrazole and oxadiazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in these roles.

Industry

In the industrial sector, the compound is explored for its potential use in materials science, particularly in the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The compound’s mechanism of action is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The pyrazole and oxadiazole rings can interact with proteins, nucleic acids, and other biomolecules, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole: Lacks the additional sulfanyl groups, leading to different chemical properties and applications.

    5-(3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol:

Uniqueness

The presence of both pyrazole and oxadiazole rings, along with the sulfanyl bridges, gives 2-(5-Ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole unique chemical properties. These features enhance its versatility in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H22N8O2S2

Molecular Weight

446.6 g/mol

IUPAC Name

2-(5-ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H22N8O2S2/c1-5-11-9-13(25(3)23-11)15-19-21-17(27-15)29-7-8-30-18-22-20-16(28-18)14-10-12(6-2)24-26(14)4/h9-10H,5-8H2,1-4H3

InChI Key

RJOLTERXKKLKFG-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1)C2=NN=C(O2)SCCSC3=NN=C(O3)C4=CC(=NN4C)CC)C

Canonical SMILES

CCC1=NN(C(=C1)C2=NN=C(O2)SCCSC3=NN=C(O3)C4=CC(=NN4C)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.